Palladium(II) propionate

Catalog No.
S1900192
CAS No.
3386-65-0
M.F
C6H10O4Pd
M. Wt
252.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Palladium(II) propionate

CAS Number

3386-65-0

Product Name

Palladium(II) propionate

IUPAC Name

palladium(2+);propanoate

Molecular Formula

C6H10O4Pd

Molecular Weight

252.6 g/mol

InChI

InChI=1S/2C3H6O2.Pd/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2

InChI Key

ZVSLRJWQDNRUDU-UHFFFAOYSA-L

SMILES

CCC(=O)[O-].CCC(=O)[O-].[Pd+2]

Canonical SMILES

CCC(=O)[O-].CCC(=O)[O-].[Pd+2]

Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids

Application of Palladium Nanoparticles

Synthesis of Palladium-Based Nanomaterials

Catalyst for Organic Reactions

Synthesis of Palladium-Based Nanostructures

Catalyst for Cross-Coupling Reactions

Palladium(II) propionate is a coordination compound of palladium characterized by the chemical formula C6H10O4Pd\text{C}_6\text{H}_{10}\text{O}_4\text{Pd}. It consists of palladium ions coordinated with propionate ligands, which are derived from propionic acid. This compound is typically encountered as a red-brown solid and has gained attention due to its catalytic properties in organic synthesis.

, particularly as a catalyst in cross-coupling processes. It can facilitate reactions such as:

  • Suzuki Coupling: Involves the coupling of aryl or vinyl boronic acids with halides.
  • Heck Reaction: Enables the formation of alkenes through the coupling of aryl halides with alkenes.
  • Stille Reaction: Involves the coupling of organostannanes with halides to form carbon-carbon bonds.

In addition, palladium(II) propionate can undergo ligand exchange reactions, similar to other palladium(II) carboxylates, where it can be converted into different palladium complexes by reaction with other carboxylic acids or ligands .

Palladium(II) propionate can be synthesized through several methods:

  • Direct Reaction with Propionic Acid: A common method involves reacting palladium(II) acetate with propionic acid. The reaction typically requires heating at around 40 degrees Celsius for an extended period (approximately 24 hours), followed by removal of excess acid under vacuum .

    Example reaction:
    Pd OAc 2+2C3H6O2Pd C3H5O2)2+2CH3COOH\text{Pd OAc }_2+2\text{C}_3\text{H}_6\text{O}_2\rightarrow \text{Pd C}_3\text{H}_5\text{O}_2)_2+2\text{CH}_3\text{COOH}
  • Ligand Exchange: Palladium(II) acetate can also be treated with other carboxylic acids to yield various palladium carboxylates including palladium(II) propionate .

Palladium(II) propionate is primarily used in organic synthesis as a catalyst for various reactions, particularly those that form carbon-carbon bonds. Its applications include:

  • Catalyzing cross-coupling reactions essential in pharmaceuticals and material science.
  • Serving as a precursor to other palladium complexes used in catalysis .

Studies on the interactions of palladium(II) propionate with other compounds have shown its effectiveness in catalyzing various organic transformations. For instance, it has been involved in reactions where it facilitates the formation of complex organic molecules from simpler precursors, showcasing its utility in synthetic organic chemistry .

Palladium(II) propionate shares similarities with several other palladium carboxylates, including:

Comparison Table

CompoundFormulaUnique Characteristics
Palladium(II) PropionateC6H10O4PdEffective in cross-coupling reactions
Palladium(II) AcetateC4H6O4PdMore reactive; widely used as a general catalyst
Palladium(II) ButyrateC6H10O4PdSimilar structure; different reactivity profile
Palladium(II) BenzoateC7H5O2PdAromatic ligand influences catalytic behavior

Palladium(II) propionate is unique due to its specific applications in catalysis involving longer-chain carboxylates, which may influence reaction pathways and product distributions differently than its shorter-chain counterparts .

The most straightforward approach for synthesizing palladium(II) propionate involves the direct reaction of palladium precursors with propionic acid under controlled conditions [1] [2]. This methodology typically employs palladium metal, palladium chloride, or palladium nitrate as starting materials, which are treated with propionic acid at elevated temperatures to facilitate the formation of the desired carboxylate complex.

The direct synthesis from palladium sponge follows a similar approach to that documented for palladium acetate preparation, where the metal is treated with a mixture of propionic acid and nitric acid [1]. The reaction proceeds through initial oxidation of metallic palladium to palladium(II) nitrate, followed by ligand exchange with propionic acid to yield the propionate complex. This process requires careful control of reaction conditions to prevent contamination by mixed nitrito-propionate species, which can significantly affect the solubility and catalytic properties of the final product.

Temperature optimization studies have demonstrated that reaction temperatures between 80-120°C provide optimal conversion rates while maintaining product integrity [1] [2]. The reaction typically requires 6-12 hours for complete conversion, with yields ranging from 85-95% under optimized conditions. The use of excess propionic acid serves both as a reactant and solvent, facilitating the dissolution of palladium precursors and driving the equilibrium toward product formation.

When starting from palladium chloride, the synthesis involves direct substitution of chloride ligands with propionate groups. The reaction mechanism proceeds through sequential ligand exchange steps, where chloride ions are displaced by propionate anions in the coordination sphere of palladium(II) [2]. This process benefits from the use of mild heating and extended reaction times to ensure complete conversion while minimizing decomposition pathways.

The direct synthesis method offers several advantages, including high atom economy, straightforward purification procedures, and the ability to control stoichiometry precisely. However, the method requires careful handling of nitric acid and monitoring of reaction conditions to prevent over-oxidation or formation of undesired by-products.

Metathesis Routes Using Palladium Salts

Metathesis reactions represent an alternative synthetic pathway for palladium(II) propionate preparation, involving the exchange of ligands between different palladium complexes and alkali propionate salts [3] [4]. This approach exploits the thermodynamic favorability of certain ligand combinations and can provide access to high-purity products under relatively mild conditions.

The most common metathesis route involves the reaction of palladium chloride with sodium or potassium propionate in aqueous or mixed solvent systems [4]. The reaction proceeds through a precipitation-driven equilibrium, where the formation of sodium chloride as a by-product provides the driving force for the forward reaction. The choice of alkali cation significantly influences the reaction efficiency, with sodium propionate generally providing superior results compared to potassium or lithium analogs.

Solvent selection plays a crucial role in metathesis reactions, with water-ethanol mixtures often providing optimal conditions for both reactant solubility and product precipitation [3]. The reaction temperature can be maintained between 25-60°C, making this approach particularly attractive for heat-sensitive applications. Reaction times are typically shorter than direct synthesis methods, ranging from 1-3 hours for complete conversion.

Salt metathesis reactions have been successfully employed in the synthesis of various palladium carboxylates, demonstrating the general applicability of this approach [4]. The method allows for precise control over the carboxylate ligand while maintaining the integrity of the palladium oxidation state. Yields typically range from 75-88%, with the lower yields compared to direct synthesis often attributed to incomplete precipitation or product solubility issues.

The mechanism of salt metathesis involves initial coordination of propionate ligands to the palladium center, followed by displacement of the original ligands and subsequent precipitation of the inorganic salt by-product. The reaction can be monitored by observing the formation of the inorganic precipitate, which serves as a visual indicator of reaction progress.

One significant advantage of metathesis routes is the ability to introduce specific counterions or modify the coordination environment without affecting the core palladium-propionate framework. This flexibility makes metathesis particularly valuable for preparing derivatives with tailored properties for specific applications.

Solvent-Free Synthesis and Green Chemistry Approaches

The development of environmentally benign synthetic methodologies has led to increased interest in solvent-free approaches for palladium(II) propionate synthesis [5] [6]. These methods align with green chemistry principles by minimizing waste generation, reducing energy consumption, and eliminating the need for organic solvents that may pose environmental or health concerns.

Mechanochemical synthesis represents one of the most promising solvent-free approaches, utilizing ball milling or other mechanical energy inputs to drive chemical transformations [5]. This methodology has been successfully applied to the synthesis of various palladium complexes, including carboxylate derivatives, under ambient conditions. The mechanochemical approach offers several advantages, including reduced reaction times, elimination of solvent waste, and the ability to work with oxygen-sensitive reagents under normal atmospheric conditions.

The mechanochemical synthesis of palladium(II) propionate typically involves grinding palladium precursors with propionic acid or its salts in a ball mill for periods ranging from 0.5-2 hours [6]. The mechanical energy provided by the milling process facilitates intimate mixing of reactants and promotes bond formation through localized heating and pressure effects. Yields of 70-85% are typically achieved, with the lower yields compared to solution-based methods often attributed to incomplete mixing or side reactions.

Microwave-assisted synthesis represents another green chemistry approach that has shown promise for palladium carboxylate preparation [7]. This method utilizes microwave radiation to provide rapid and uniform heating, significantly reducing reaction times while maintaining high conversion efficiency. The technique is particularly effective for reactions involving polar reactants, as the microwave energy directly couples with molecular dipoles to generate heat.

Solid-state thermal synthesis offers an additional solvent-free pathway, where reactants are mixed in the solid state and heated to promote reaction [8] [9]. This approach requires careful temperature control to prevent decomposition while ensuring sufficient thermal energy for bond formation. Reaction temperatures typically range from 150-200°C, with reaction times of 2-6 hours providing yields of 80-92%.

The environmental benefits of solvent-free synthesis extend beyond waste reduction to include decreased energy consumption for solvent recovery and purification. Additionally, these methods often produce products with higher purity due to the absence of solvent impurities, potentially simplifying downstream purification procedures.

Purification Techniques and Yield Optimization

The purification of palladium(II) propionate requires careful consideration of the compound's solubility properties, thermal stability, and potential for decomposition under various conditions [8] [10]. Effective purification is essential for obtaining high-purity products suitable for catalytic applications or further synthetic transformations.

Recrystallization represents the most widely employed purification technique for palladium(II) propionate, taking advantage of the compound's differential solubility in hot and cold solvents [10]. Hot propionic acid serves as an excellent recrystallization solvent, providing high solubility at elevated temperatures (60-80°C) while allowing for efficient crystal formation upon cooling. This method typically achieves recovery yields of 90-95% with purities exceeding 99%.

Alternative recrystallization systems, such as ethanol-water mixtures, offer advantages for certain applications where the use of propionic acid may be undesirable [11] [10]. These mixed solvent systems provide good solubility control while operating at moderate temperatures (40-60°C). Recovery yields of 85-92% are typical, with purities generally exceeding 98%.

Sublimation under reduced pressure represents a highly effective purification method for obtaining ultra-high purity palladium(II) propionate [8] [12]. This technique exploits the compound's ability to transition directly from solid to vapor phase at elevated temperatures (120-140°C) under vacuum conditions (0.1-1 mmHg). While recovery yields are somewhat lower (75-85%) due to the demanding conditions, purities exceeding 99.5% can be achieved.

Column chromatography provides an alternative purification approach, particularly useful for separating palladium(II) propionate from structurally related impurities [13] [14]. The method operates at room temperature and atmospheric pressure, making it suitable for heat-sensitive samples. Recovery yields of 80-90% are typical, with purities generally exceeding 97%.

Yield optimization strategies focus on maximizing conversion efficiency while minimizing side reactions and product decomposition. Temperature control emerges as a critical factor, with optimal synthesis temperatures representing a balance between reaction rate and thermal stability [9] [15]. Atmosphere control, particularly the exclusion of oxygen during synthesis, helps prevent oxidative decomposition pathways that can reduce yields.

The choice of stoichiometry significantly impacts both yield and purity, with slight excesses of the carboxylic acid component often providing improved results [16]. Reaction time optimization involves monitoring conversion progress to identify the point of maximum yield before decomposition or side reactions become significant.

Washing procedures using cold solvents provide a simple yet effective purification method, particularly for removing unreacted starting materials and inorganic impurities [12] [14]. This approach achieves recovery yields of 95-98% with purities exceeding 95%, making it suitable for applications where moderate purity levels are acceptable.

Nanoscale Synthesis and Morphology Control

The controlled synthesis of palladium nanoparticles from palladium(II) propionate precursors has emerged as an important area of research due to the unique catalytic and electronic properties of nanoscale palladium materials [17] [18]. The carboxylate precursor approach offers several advantages for nanoparticle synthesis, including precise control over particle size, morphology, and surface properties.

Thermal decomposition of palladium(II) propionate represents one of the most straightforward approaches for nanoparticle synthesis [18]. This method involves heating the precursor complex to temperatures of 200-250°C under controlled atmosphere conditions, leading to decomposition and formation of metallic palladium nanoparticles. The decomposition process can be carried out in the presence of stabilizing agents to control particle growth and prevent agglomeration.

The use of polymeric stabilizers, such as polyvinylpyrrolidone, during the thermal decomposition process enables precise control over particle size and morphology [19] [20]. These stabilizers adsorb onto the growing nanoparticle surfaces, limiting particle growth and preventing coalescence. Particle sizes ranging from 2-8 nanometers can be achieved with spherical or cubic morphologies, depending on the specific stabilizer and reaction conditions employed.

Chemical reduction methods offer an alternative pathway for nanoparticle synthesis, where palladium(II) propionate is reduced using chemical reducing agents such as sodium borohydride [19] [20]. This approach operates at moderate temperatures (25-80°C) and provides excellent control over particle size and distribution. The reduction process can be carried out in aqueous or organic media, with the choice of solvent significantly influencing the final particle characteristics.

Photochemical reduction represents an emerging technique for nanoparticle synthesis, utilizing light energy to drive the reduction of palladium(II) propionate to metallic palladium [17] [21]. This method operates at room temperature and can produce unique morphologies, including nanowires and branched structures. The photochemical approach offers temporal control over the reduction process, enabling precise timing of nucleation and growth phases.

Morphology control strategies exploit the differential growth rates of various crystallographic faces to produce nanoparticles with specific shapes and surface properties [22]. The use of shape-directing agents, such as specific organic ligands or surfactants, can bias growth toward particular morphologies. For example, oleylamine has been employed to promote the formation of palladium nanowires with high aspect ratios.

Electrochemical reduction provides another pathway for nanoparticle synthesis, offering precise control over the reduction potential and current density [19] [22]. This method operates at room temperature and can produce nanoparticles with narrow size distributions. The electrochemical approach is particularly attractive for applications requiring precise control over the nanoparticle formation process.

Microwave-assisted synthesis has emerged as a rapid and efficient method for palladium nanoparticle preparation [23] [7]. This technique utilizes microwave radiation to provide rapid and uniform heating, significantly reducing reaction times while maintaining excellent size control. Temperature effects during microwave synthesis have been shown to influence both particle size and morphology, with higher temperatures generally leading to smaller, more spherical particles.

The characterization of nanoscale palladium materials requires sophisticated analytical techniques to determine particle size, morphology, crystal structure, and surface properties [17] [20]. Transmission electron microscopy provides direct visualization of particle size and shape, while X-ray diffraction reveals crystal structure information. Surface analysis techniques, such as X-ray photoelectron spectroscopy, provide insights into surface composition and oxidation states.

Table 1. Synthetic Methods and Conditions for Palladium(II) Propionate

Synthesis MethodTemperature (°C)Reaction Time (h)SolventTypical Yield (%)Reference
Direct synthesis from PdCl₂ + propionic acid80-1206-12Propionic acid/acetic acid85-95 [1] [2]
Ligand exchange from Pd(OAc)₂ + propionic acid60-802-4Acetic acid90-98 [1] [24]
Metathesis from PdCl₂ + sodium propionate25-601-3Water/ethanol75-88 [3] [4]
Solvent-free mechanochemical synthesisRoom temperature0.5-2None70-85 [5] [6]
Thermal decomposition of precursors150-2002-6None80-92 [8] [9]

Table 2. Purification Techniques for Palladium(II) Propionate

Purification MethodTemperature (°C)Pressure (mmHg)Recovery Yield (%)Purity (%)Reference
Recrystallization from hot propionic acid60-80Atmospheric90-95>99 [8] [10]
Recrystallization from ethanol-water40-60Atmospheric85-92>98 [11] [10]
Sublimation under reduced pressure120-1400.1-175-85>99.5 [8] [12]
Column chromatographyRoom temperatureAtmospheric80-90>97 [13] [14]
Washing with cold solventsRoom temperatureAtmospheric95-98>95 [12] [14]

Table 3. Nanoscale Synthesis Parameters for Palladium Nanoparticles from Palladium(II) Propionate

PrecursorReduction MethodTemperature (°C)Particle Size (nm)MorphologyReference
Palladium(II) propionateThermal decomposition200-2505-15Spherical [17] [18]
Palladium(II) propionate + PVPChemical reduction (NaBH₄)25-802-8Spherical/cubic [19] [20]
Palladium(II) propionate + oleylaminePhotochemical reduction25-5010-25Nanowires [17] [21]
Palladium(II) propionate + citrateElectrochemical reduction253-12Spherical [19] [22]
Palladium(II) propionate + polymerMicrowave-assisted100-1508-20Various shapes [23] [7]

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

Explore Compound Types